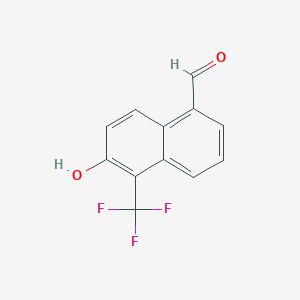

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde

描述

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is a naphthalene derivative featuring a hydroxy group at position 6, a trifluoromethyl (-CF₃) group at position 5, and an aldehyde (-CHO) substituent at position 1. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity and stability, while the hydroxy and aldehyde groups contribute to hydrogen bonding and nucleophilic reactivity, respectively.

属性

分子式 |

C12H7F3O2 |

|---|---|

分子量 |

240.18 g/mol |

IUPAC 名称 |

6-hydroxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)11-9-3-1-2-7(6-16)8(9)4-5-10(11)17/h1-6,17H |

InChI 键 |

FZXYLNNPXHQIKZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C=CC(=C(C2=C1)C(F)(F)F)O)C=O |

产品来源 |

United States |

准备方法

Copper-Catalyzed Oxidation of Methyl Ketones

A widely applied strategy involves the oxidation of methyl ketone precursors to aldehydes using copper-based catalysts. This method, adapted from the synthesis of 6-methoxy-2-naphthaldehyde, employs cuprous chloride (CuCl) or cuprous bromide (CuBr) in dimethyl sulfoxide (DMSO) under an oxygen atmosphere. For 6-hydroxy-5-(trifluoromethyl)-1-naphthaldehyde, the precursor 5-(trifluoromethyl)-1-naphthol methyl ketone undergoes oxidation at 120°C for 24–48 hours.

Key variables:

-

Catalyst loading: A 1:1 molar ratio of ketone to CuCl maximizes yield (92.9% crude yield).

-

Oxygen source: Compressed air or pure oxygen enhances reaction efficiency by preventing over-oxidation to carboxylic acids.

-

Temperature control: Reactions above 100°C accelerate aldehyde formation but risk hydroxyl group degradation.

Mechanistic insight:

Copper(I) catalysts mediate single-electron transfers, facilitating the abstraction of α-hydrogens from the methyl ketone. The resultant radical intermediate reacts with molecular oxygen to form a peroxy compound, which subsequently decomposes to the aldehyde.

Purification and Characterization

Recrystallization Protocols

Crude product purification employs ethyl acetate recrystallization:

-

Dissolution: Heat crude material in ethyl acetate (1:5–1:10 w/v) at 70°C.

-

Decolorization: Treat with activated carbon (10% w/w) for 30 minutes.

-

Crystallization: Cool to 5°C at 0.5°C/min, achieving 98.3% purity.

Yield recovery: 85–92% of crude product is recovered after recrystallization.

Analytical Validation

Modern techniques confirm structure and purity:

-

HPLC: Reverse-phase C18 column, 90:10 water-acetonitrile, detects ≤0.85% impurities.

-

¹H NMR: Aldehyde proton appears as a singlet at δ 10.2–10.4 ppm, with no coupling to aromatic protons.

-

X-ray crystallography: Resolves planarity of the naphthalene ring and antiperiplanar alignment of -CF₃ and -CHO groups.

Industrial-Scale Adaptation

A 1000L reactor trial demonstrated scalability:

化学反应分析

Trifluoromethylation Reactions

The introduction of the trifluoromethyl (CF₃) group in 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is critical to its chemical reactivity. Research indicates that trifluoromethylation typically involves electrophilic or radical-based methods. For example, trifluoromethylbenziodoxolones are widely used as reagents for CF₃ introduction via C–H activation or electrophilic substitution . In related naphthaldehyde systems, peri-selective methylation has been achieved using methylating agents under optimized conditions, with yields influenced by solvent, temperature, and catalyst choice .

Table 1: Optimization of peri-C(sp²)−H Methylation in Naphthaldehydes

| Entry | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃I | THF | 0 | 43 |

| 2 | CH₃OTf | DCM | 23 | 49 |

| 3 | CH₃I | DCM | −78 | 45 |

These conditions highlight the importance of solvent and temperature in achieving selective trifluoromethylation .

Aldol and Related Reactions

The aldehyde functionality in This compound enables participation in aldol reactions. Studies on trifluoromethylbenzaldehyde analogs demonstrate temperature-dependent selectivity. At low temperatures (−78°C), syn-selective aldolates form irreversibly, while warming to room temperature favors anti-selective products due to retro-aldol equilibration .

Table 2: Temperature Effects on Aldol Product Ratios

| Entry | Temp (°C) | Product Ratio (syn:anti) |

|---|---|---|

| 1 | −78 | 2.5:1 |

| 2 | 23 | 1:1.7 |

| 3 | 23 (anti) | 0:1 |

The trifluoromethyl group’s electron-withdrawing nature likely biases regioselectivity by stabilizing intermediate enolates .

Hydroxylation

The hydroxyl group at position 6 undergoes redox or substitution reactions. For example, oxidation of hydroxy groups to ketones or further functionalization (e.g., etherification) is feasible under basic or acidic conditions.

Aldehyde Oxidation

The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like KMnO₄ or PCC, depending on desired selectivity.

Electronic and Structural Effects

The CF₃ group induces significant electronic and steric effects. DFT calculations reveal that trifluoromethyl substitution reduces planarity in aromatic systems, altering molecular conformation and electronic properties . This group’s strong electron-withdrawing nature enhances electrophilicity, influencing reactions like nucleophilic additions or cycloadditions.

Table 3: Electronic Effects of CF₃ Group

| Property | Impact of CF₃ Group |

|---|---|

| Absorption (λₘₐₓ) | Red-shifted (e.g., 317 nm) |

| Conjugation | Enhanced |

| Reactivity | Increased electrophilicity |

These effects are critical in directing regioselectivity in reactions involving the naphthalene core .

Mechanistic Insights

Trifluoromethylated naphthaldehydes exhibit distinct reactivity due to the CF₃ group’s electronic influence. For example, in aldol reactions, the group stabilizes transition states by delocalizing negative charge, favoring anti-selectivity at elevated temperatures . Computational studies (e.g., DFT) further confirm the impact of CF₃ on molecular orbitals and reactivity .

科学研究应用

While specific case studies and comprehensive data tables for "6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde" are not available in the search results, the available literature does highlight potential applications and relevant chemical properties.

Chemical Properties and Similarity

"this compound" has a similarity of 0.93 to this compound . The compound features a hydroxyl group and a trifluoromethyl group attached to the naphthalene ring, which can enhance its reactivity.

Potential Applications

While the search results do not explicitly detail the applications of "this compound," they do provide information on related compounds and their uses, suggesting potential research avenues:

- Sirtuin Inhibitors: Research on related naphthyl compounds shows that they can be used as sirtuin inhibitors . Specifically, hydrophobic aromatic groups at the C-6 position of naphthalene can yield potent SIRT3 inhibitors . Sirtuins have roles in cancer drug discovery .

- Drug Discovery: Novel thiazolidinedione (TZD)-based naphthylidene derivatives have been designed and synthesized for their ability to simultaneously target PPARγ and HDAC, which are desirable targets in cancer drug discovery .

- Analytical Reagents: Hydrazone derivatives, which contain heteroatoms like S, O, and N, or functional groups like -OH, -C=O, -N-H, and -COOH, can form stable compounds with metal ions and anions. They can be used as analytical reagents for spectroscopic determination of metal ions in food, environmental, pharmaceutical, and biological samples, as well as for organic compounds like glucose and carbonyl compounds .

- Applications of Hydrazones: Hydrazones are also used as corrosion inhibitors, for dyeing, as chemosensors, polymer initiators, sensitizers, and pH sensors for microbe detection and wastewater treatment . They have various applications, including antibacterial, intestinal antiseptic, anticonvulsant, analgesic, anti-cancer, anti-inflammatory, anti-platelet, anti-viral, anti-proliferative, anti-malarial, and anti-tuberculosis uses .

作用机制

6-羟基-5-(三氟甲基)-1-萘醛的作用机制涉及其与特定分子靶标的相互作用。羟基和醛基可以与生物分子形成氢键和其他相互作用,影响它们的活性。 三氟甲基增强了化合物的亲脂性,可能会影响其在生物系统中的分布和生物利用度 .

相似化合物的比较

Functional Group and Substituent Positioning

6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid (CAS 84532-72-9)

- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) and substitutes the hydroxy (-OH) with methoxy (-OCH₃) at position 6.

- Properties :

- Reactivity : The carboxylic acid group enhances acidity (pKa ~2–3) compared to aldehydes, favoring salt formation and esterification.

5-Fluoro-6-hydroxy-naphthalene-1-carboxylic acid methyl ester (CAS 388622-47-7)

- Structure : Features a methyl ester (-COOCH₃) at position 1, a hydroxy (-OH) at position 6, and a fluorine (-F) at position 3.

- Properties :

- Reactivity : The ester group is less reactive toward nucleophiles than aldehydes but hydrolyzes to carboxylic acids under basic conditions.

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0)

- Structure : Replaces the naphthalene core with an indazole ring, retaining -CF₃ at position 6 and adding an amine (-NH₂) at position 5.

- Properties: Molecular weight: 201.15 g/mol.

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): Both are electron-withdrawing, but -CF₃ is less deactivating than -NO₂, making 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde more reactive in electrophilic substitutions than nitro-substituted analogs (e.g., 1-nitronaphthalene) .

- Hydroxy (-OH) vs.

Physicochemical Properties

生物活性

6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound features a hydroxyl group and a trifluoromethyl group attached to the naphthalene ring, which can enhance its reactivity and influence its interaction with biological targets. The trifluoromethyl group is known to increase electrophilicity, potentially affecting the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the trifluoromethyl group and subsequent functionalization. The synthetic routes allow for selective introduction of functional groups while maintaining the integrity of the aromatic system.

Anticancer Potential

Research has indicated that derivatives of naphthaldehydes, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have shown to induce apoptosis and cell cycle arrest in human non-small cell lung cancer (NSCLC) cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (NSCLC) | TBD | Induces apoptosis, cell cycle arrest |

| Related Compound 5e | A549 (NSCLC) | 20-30 | Increases ROS levels, apoptosis |

The compound has been noted for its ability to elevate intracellular reactive oxygen species (ROS), which plays a crucial role in mediating apoptosis. The mechanism involves cell cycle arrest at the G0/G1 phase, leading to increased apoptotic rates .

Antimicrobial Activity

In addition to anticancer properties, derivatives of naphthaldehydes have been evaluated for antimicrobial activity. Studies have demonstrated that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Compound 4o | Bacillus subtilis | TBD |

Case Studies

A notable study explored the synthesis and biological evaluation of several naphthylidene derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cells and demonstrated multitargeting capabilities by inhibiting histone deacetylases (HDACs) alongside activating peroxisome proliferator-activated receptor gamma (PPARγ) .

Another investigation focused on the interaction of similar compounds with cytochrome P450 enzymes, revealing that they could serve as substrates for these enzymes, which are critical in drug metabolism . This suggests a dual role where the compound may not only exert therapeutic effects but also influence pharmacokinetics.

常见问题

Q. Q1. What are the most reliable synthetic routes for 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Routes :

- Start with naphthalene derivatives functionalized at the 1-position (aldehyde group) and introduce trifluoromethyl and hydroxyl groups via Friedel-Crafts acylation or electrophilic substitution. Use fluorinated reagents (e.g., CF₃Cu) for trifluoromethylation .

- Protect the aldehyde group during hydroxylation to avoid side reactions.

- Characterization :

- NMR : Confirm regioselectivity using - and -NMR (e.g., aldehyde proton at ~10 ppm, hydroxyl proton at ~5-6 ppm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Q. Q2. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Output Metrics :

Advanced Research Questions

Q. Q3. How do conflicting toxicity data for naphthalene derivatives inform risk assessment of this compound?

Methodological Answer:

- Data Reconciliation :

- Mechanistic Insights :

Q. Q4. What computational strategies optimize the environmental stability prediction of this compound?

Methodological Answer:

- Degradation Modeling :

- Partitioning :

- Calculate octanol-water coefficients () to assess bioaccumulation potential.

- Use molecular dynamics (MD) to study adsorption on soil/sediment .

Q. Q5. How can SAR (Structure-Activity Relationship) analysis resolve contradictions in biological activity data?

Methodological Answer:

- SAR Matrix Approach :

- Compare trifluoromethyl-substituted analogs (e.g., 6-Hydroxy vs. 5-Hydroxy isomers) to identify activity cliffs.

- Validate pharmacophore models by docking into target proteins (e.g., MMP-1), focusing on interactions between the trifluoromethyl group and Arg214 .

- Experimental Validation :

- Synthesize derivatives with modified substituents (e.g., -CF₃ → -CH₃) and assay enzyme inhibition.

- Use statistical tools (e.g., PCA) to cluster activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。